molecular formula C19H26N2O6 B8063406 1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester

1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester

Cat. No.: B8063406
M. Wt: 378.4 g/mol
InChI Key: XSYOYZIMHTYUMP-UHFFFAOYSA-N
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Description

1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester is a complex organic compound with the molecular formula C18H24N2O6

Preparation Methods

The synthesis of 1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester typically involves multiple steps. One common synthetic route includes the protection of the amino group with a phenylmethoxycarbonyl (Cbz) group, followed by esterification of the carboxylic acid groups. The reaction conditions often require the use of specific reagents such as tert-butyl alcohol and methyl iodide under controlled temperatures and pH levels. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester can be compared with similar compounds such as:

    1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)ester: This compound shares a similar structure but lacks the methyl ester group, which may result in different chemical properties and applications.

    1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)2-methylester: This compound has a similar backbone but differs in the position of the ester group, potentially leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(16(22)25-4)15(11-21)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYOYZIMHTYUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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